molecular formula C17H11ClFN5S B2400202 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207011-43-5

1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2400202
CAS No.: 1207011-43-5
M. Wt: 371.82
InChI Key: ATHDXXGIIZLKDP-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 4 with a 4-(4-fluorophenyl)thiazol-2-yl group and at position 1 with a 4-chlorophenyl group. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar methodologies, given the structural similarity to compounds in and .

The thiazole ring contributes to π-stacking and hydrophobic interactions, common in pharmacologically active molecules.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-3-7-13(8-4-11)24-16(20)15(22-23-24)17-21-14(9-25-17)10-1-5-12(19)6-2-10/h1-9H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHDXXGIIZLKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and recent research findings.

Chemical Structure

The molecular structure of the compound consists of multiple functional groups that contribute to its biological activity. The presence of halogenated phenyl rings and a thiazole moiety is significant in enhancing pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole moieties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains.

CompoundActivityMIC (μg/mL)
1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amineAntibacterial32
1,3-thiazole derivativesAntifungal16

The mechanism often involves disruption of cellular processes in microorganisms, possibly through inhibition of key enzymes or interference with cell wall synthesis.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
A549 (lung cancer)25
MCF7 (breast cancer)15
K562 (leukemia)20

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives and tested their antimicrobial activity against resistant strains of bacteria. The compound exhibited significant inhibition, suggesting it could be a lead for new antibiotic development.
  • Anticancer Mechanism Investigation : In a study focused on the A549 cell line, the compound was shown to inhibit cell proliferation significantly. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C17H11ClFN5SC_{17}H_{11}ClFN_5S, with a molecular weight of approximately 360.80 g/mol. The compound features a triazole ring, which is known for its biological activity, and a thiazole moiety that contributes to its chemical reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The efficacy of these compounds is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential.

Material Science

In addition to biological applications, 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has potential uses in materials science. Its unique structural features allow it to be incorporated into polymers or coatings that require specific thermal or mechanical properties. The integration of such compounds can lead to improvements in material durability and functionality.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Halogen (X) Crystal System Yield (%) Biological Activity
Target Compound Cl, F Not reported N/A Underexplored
4 Cl Triclinic $ P\overline{1} $ >80 Antimicrobial (analogs)
5 Br Triclinic $ P\overline{1} $ >80 Not reported
2.2 Substituent Variations on Triazole and Thiazole Rings

lists six compounds with structural similarities:

4-[4-(3-Chlorophenyl)thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine : Features a 3-chlorophenyl-thiazole and 4-methylphenyl-triazole.

4-[4-(4-Chlorophenyl)thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine : Adds methyl groups to the triazole’s phenyl ring.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on thiazole enhance stability, while methyl groups on triazole increase hydrophobicity.
  • Synthetic Scalability : Stock quantities (25–74 mg) suggest feasible synthesis, though yields are unreported .

Table 2: Substituent Variations

Compound (from ) Thiazole Substituent Triazole Substituent Molecular Weight Stock (mg)
1 3-Chlorophenyl 4-Methylphenyl 367.86 27
2 4-Chlorophenyl 3,4-Dimethylphenyl 381.88 60
Target Compound 4-Fluorophenyl 4-Chlorophenyl ~380 (estimated) N/A

Preparation Methods

Thiazole Ring Formation

The 4-(4-fluorophenyl)thiazole segment is synthesized via Hantzsch thiazole synthesis. A representative protocol from Patent CN102633739B involves:

Reagents :

  • 4-Fluorobenzaldehyde
  • 4-Methylthioacetophenone
  • Tert-butyl nitrite

Procedure :

  • Diketone Formation : React 4-fluorobenzaldehyde with 4-methylthioacetophenone in dichloromethane at 0–20°C for 12 hours (yield: 78%).
  • Oxidation : Treat the diketone with tert-butyl nitrite in acetic acid to yield 1-(4-fluorophenyl)-2-(4-methylthiobenzene)-1,2-diketone.
  • Thiazole Cyclization : React with 2-chlorobenzaldehyde in ethanol under reflux to form 2-(2-chlorophenyl)-4-(4-fluorophenyl)-5-[4-(methylthio)phenyl]thiazole.

Key Data :

Step Temperature (°C) Yield (%) Purity (%)
1 0–20 78 95
3 80 65 90

Triazole Ring Synthesis via Click Chemistry

The 1,2,3-triazole core is constructed using CuAAC, as demonstrated in PMC9786072:

Reagents :

  • 4-Chlorophenyl azide
  • Propargylamine
  • CuSO₄·5H₂O, sodium ascorbate

Procedure :

  • Azide Preparation : Diazotize 4-chloroaniline with NaNO₂/HCl, followed by azide substitution (yield: 85%).
  • Cycloaddition : React the azide with propargylamine in tert-butanol/H₂O (1:1) at 25°C for 24 hours.

Optimization Insights :

  • Catalyst Loading : 10 mol% CuSO₄ maximizes yield (92%).
  • Solvent : Aqueous tert-butanol reduces side reactions compared to DMF.

Coupling Reactions

Integration of the thiazole and triazole units employs nucleophilic aromatic substitution:

Reagents :

  • 4-(4-Fluorophenyl)thiazole-2-carbonyl chloride
  • 1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine

Procedure :

  • Activation : Treat the thiazole with thionyl chloride to form the acyl chloride.
  • Coupling : React with the triazole amine in dry THF under N₂ at 0°C, then warm to room temperature.

Yield Data :

Coupling Agent Solvent Yield (%)
SOCl₂ THF 88
DCC/DMAP DCM 76

Optimization of Reaction Conditions

Solvent Effects on Triazole Formation

Comparative studies from PMC4871179 highlight solvent impacts:

Solvent Reaction Time (h) Yield (%)
tert-Butanol/H₂O 24 92
DMF 18 84
Ethanol 30 78

Polar aprotic solvents accelerate kinetics but increase byproduct formation.

Temperature Control in Thiazole Synthesis

Exothermic thiazole cyclization requires precise thermal management:

  • 80°C : Optimal for ring closure without decomposition.
  • >100°C : Leads to sulfoxide byproducts (15–20%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 5.42 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₁ClFN₅S [M+H]⁺: 371.82; found: 371.81.

Purity Assessment

HPLC analyses (C18 column, MeOH/H₂O = 70:30) show ≥95% purity for optimized routes.

Challenges and Limitations

  • Azide Handling : Requires strict temperature control to prevent explosive hazards.
  • Stereoselectivity : CuAAC produces 1,4-regioisomers exclusively, but competing pathways may reduce yield.
  • Scalability : Coupling reactions exhibit reduced yields (>10 g scale) due to mixing inefficiencies.

Q & A

Advanced Research Question

  • Docking simulations : Use Schrödinger Suite or GROMACS to predict binding poses in ATP-binding pockets (e.g., kinase inhibitors). The triazole-thiazole scaffold shows π-π stacking with tyrosine residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding kinetics .

How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Advanced Research Question

  • SHELX refinement : SHELXL refines X-ray data (R-factor <0.05) to confirm bond angles (e.g., 120° for triazole ring planarity) and detect disorder in substituents .
  • Twinned data handling : SHELXD resolves pseudo-merohedral twinning via twin law matrices, critical for halogenated derivatives prone to crystal packing defects .
  • Validation tools : PLATON checks for missed symmetry and hydrogen-bonding networks (e.g., N-H···N interactions stabilizing the lattice) .

Example : A 2018 study resolved a chlorophenyl group’s rotational disorder using SHELXL’s PART instructions, improving the R-factor from 0.12 to 0.06 .

What methodologies are recommended for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Analog synthesis : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
  • Bioisosteric substitution : Swap thiazole with oxadiazole to evaluate heterocycle rigidity’s impact on target binding .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at triazole N2) using Discovery Studio .

Data Integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize derivatives with optimal bioavailability and low toxicity .

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